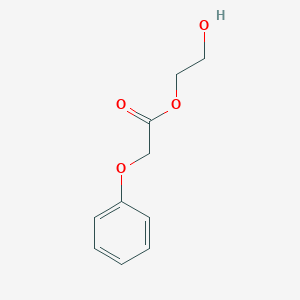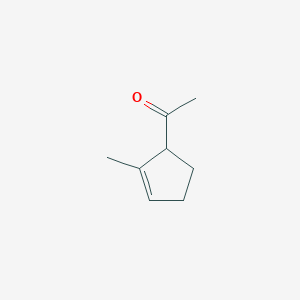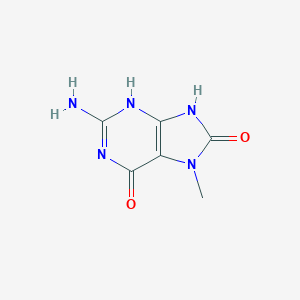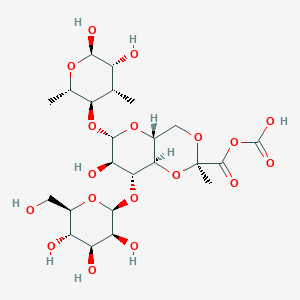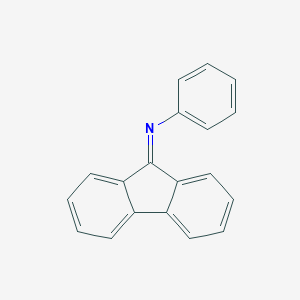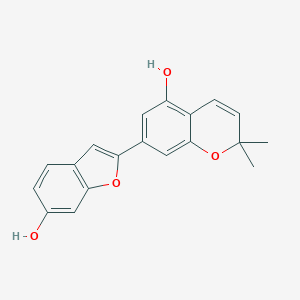![molecular formula C11H8N2O2 B154828 [3,3'-ビピリジン]-5-カルボン酸 CAS No. 1970-81-6](/img/structure/B154828.png)
[3,3'-ビピリジン]-5-カルボン酸
説明
[3,3’-Bipyridine]-5-carboxylic acid is a derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and materials science. The carboxylic acid group at the 5-position of the bipyridine structure adds to its versatility, enabling it to participate in a wide range of chemical reactions and interactions.
科学的研究の応用
[3,3’-Bipyridine]-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry, forming complexes with various metal ions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug design.
Industry: Utilized in the synthesis of advanced materials, including polymers and supramolecular structures.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [3,3’-Bipyridine]-5-carboxylic acid typically involves the coupling of pyridine derivatives. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, where a boronic acid derivative of pyridine is reacted with a halogenated pyridine under palladium catalysis . Another method involves the direct arylation of pyridine using a palladium catalyst .
Industrial Production Methods: Industrial production of [3,3’-Bipyridine]-5-carboxylic acid may involve large-scale coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality [3,3’-Bipyridine]-5-carboxylic acid .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alcohols (for esterification), amines (for amidation), and other nucleophiles.
Major Products:
Oxidation: Corresponding carboxylates or further oxidized products.
Reduction: Alcohol derivatives.
Substitution: Esters, amides, and other substituted products.
作用機序
The mechanism of action of [3,3’-Bipyridine]-5-carboxylic acid largely depends on its ability to coordinate with metal ions and participate in various chemical reactions. The carboxylic acid group can form hydrogen bonds and interact with biological molecules, influencing biochemical pathways and molecular targets . In coordination chemistry, the bipyridine moiety acts as a bidentate ligand, forming stable complexes with transition metals .
類似化合物との比較
2,2’-Bipyridine: Another bipyridine derivative with the nitrogen atoms in the 2-position, commonly used as a ligand in coordination chemistry.
4,4’-Bipyridine: Similar to [3,3’-Bipyridine]-5-carboxylic acid but with the nitrogen atoms in the 4-position, also used in coordination chemistry and materials science.
Uniqueness: [3,3’-Bipyridine]-5-carboxylic acid is unique due to the presence of the carboxylic acid group at the 5-position, which enhances its reactivity and allows for a broader range of chemical modifications and applications compared to other bipyridine derivatives .
特性
IUPAC Name |
5-pyridin-3-ylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)10-4-9(6-13-7-10)8-2-1-3-12-5-8/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYBZQYAJHFPGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406239 | |
| Record name | [3,3'-Bipyridine]-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1970-81-6 | |
| Record name | [3,3'-Bipyridine]-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3,3′-Bipyridine-5-carboxylic acid an interesting ligand for creating coordination polymers?
A1: 3,3′-Bipyridine-5-carboxylic acid possesses several features that make it attractive for constructing coordination polymers []:
Q2: What analytical techniques were employed to characterize the synthesized coordination polymers?
A2: While the abstract doesn't specify the exact characterization methods used, studies investigating the synthesis and properties of coordination polymers typically employ a combination of techniques []. These can include:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




